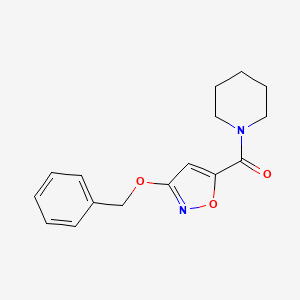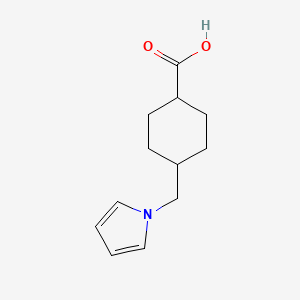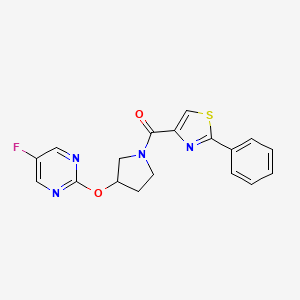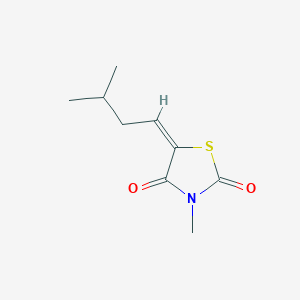
(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone” is a synthetic compound. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . The molecular formula of this compound is C16H18N2O3 and its molecular weight is 286.331.
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide spectrum of biological activities . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of “(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone” consists of an isoxazole ring attached to a benzyloxy group and a piperidin-1-yl group. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various types of biologically active compounds .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Scientific Research Applications of (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone
The compound (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone is a derivative of isoxazole, which is a five-membered heterocycle containing an oxygen atom and a nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . Below is a detailed analysis of the unique applications of this compound in various scientific research fields.
Anticonvulsant Activity: Isoxazole derivatives have been studied for their potential as anticonvulsant agents. The substitution of various groups on the isoxazole ring can impart different activities, including anticonvulsant properties . This compound, with its specific substitutions, may be explored for its efficacy in preventing or reducing the frequency of seizures in neurological disorders.
Anti-inflammatory Properties: The anti-inflammatory potential of isoxazole compounds is well-documented. They can be designed to target specific inflammatory pathways, which could be beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases .
Anticancer Research: Isoxazole derivatives have shown promise in anticancer research. They can be synthesized to interact with various cancer cell lines, potentially leading to the development of new chemotherapeutic agents . The benzyloxy and piperidinyl groups in this compound might interact with specific enzymes or receptors in cancer cells, inhibiting their growth or inducing apoptosis.
Antimicrobial Applications: The structure of isoxazole derivatives makes them suitable candidates for developing new antimicrobial drugs. Their mechanism of action could involve disrupting the cell wall synthesis or interfering with the protein synthesis of microbes . This compound could be part of research aimed at combating antibiotic-resistant bacteria.
Antidepressant Effects: Research has indicated that isoxazole derivatives can have antidepressant effects. By modulating neurotransmitter systems in the brain, they could offer a new approach to treating depression . The specific structure of (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone might contribute to its potential as an antidepressant.
Analgesic Uses: Isoxazole compounds can act as analgesics, providing pain relief by inhibiting pain pathways. They could be developed into drugs that offer an alternative to current pain medications, possibly with fewer side effects .
Immunosuppressant Capabilities: Some isoxazole derivatives are known to have immunosuppressant properties, which could be useful in preventing organ rejection after transplantation or in treating autoimmune diseases . This compound’s unique structure could be key in developing new immunosuppressive drugs.
Antiviral Potential: The antiviral activity of isoxazole derivatives has been explored, with some compounds showing effectiveness against various viruses . Research into (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone could reveal its potential as an antiviral agent, possibly offering a new weapon against viral infections.
Zukünftige Richtungen
The future directions of research on “(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone” and similar compounds could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a valuable source of new compounds having promising biological activities .
Eigenschaften
IUPAC Name |
(3-phenylmethoxy-1,2-oxazol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-9-5-2-6-10-18)14-11-15(17-21-14)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYWQRCUQHRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea](/img/structure/B2923093.png)



![2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2923100.png)



![3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2923106.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2923109.png)
